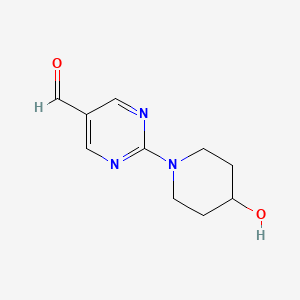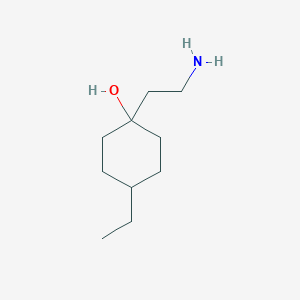![molecular formula C13H16N2 B13248684 2-[(Cyclopentylamino)methyl]benzonitrile](/img/structure/B13248684.png)
2-[(Cyclopentylamino)methyl]benzonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-[(Cyclopentylamino)methyl]benzonitrile is an organic compound with the molecular formula C13H16N2 It is a derivative of benzonitrile, where a cyclopentylamino group is attached to the benzene ring via a methylene bridge
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(Cyclopentylamino)methyl]benzonitrile typically involves the reaction of benzonitrile with cyclopentylamine in the presence of a suitable catalyst. One common method is the nucleophilic substitution reaction, where benzonitrile reacts with cyclopentylamine under controlled conditions to form the desired product. The reaction is usually carried out in an organic solvent such as ethanol or methanol, and the temperature is maintained between 50-100°C to ensure optimal yield.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction parameters, leading to higher yields and purity. The use of green chemistry principles, such as employing ionic liquids as solvents and catalysts, can further enhance the efficiency and sustainability of the production process .
化学反応の分析
Types of Reactions
2-[(Cyclopentylamino)methyl]benzonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding amides or nitriles.
Reduction: Reduction reactions can convert the nitrile group to primary amines.
Substitution: The compound can participate in nucleophilic substitution reactions, where the nitrile group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a catalyst like palladium on carbon (Pd/C) are used.
Substitution: Nucleophiles such as amines, alcohols, and thiols can be used under basic or acidic conditions to facilitate substitution reactions.
Major Products Formed
Oxidation: Benzamides and benzoic acids.
Reduction: Primary amines.
Substitution: Various substituted benzonitriles depending on the nucleophile used.
科学的研究の応用
2-[(Cyclopentylamino)methyl]benzonitrile has diverse applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.
Industry: It is used in the production of specialty chemicals and materials
作用機序
The mechanism of action of 2-[(Cyclopentylamino)methyl]benzonitrile involves its interaction with specific molecular targets. The compound can form coordination complexes with transition metals, which are soluble in organic solvents and can act as intermediates in various chemical reactions. These complexes can be used to catalyze reactions or as building blocks for more complex structures .
類似化合物との比較
Similar Compounds
Benzonitrile: The parent compound, used as a solvent and precursor to various derivatives.
Phenylacetonitrile: Similar structure but with a different substituent on the benzene ring.
Cyclopentylamine: The amine component used in the synthesis of 2-[(Cyclopentylamino)methyl]benzonitrile.
Uniqueness
This compound is unique due to the presence of both the cyclopentylamino and nitrile groups, which confer distinct chemical and physical properties.
特性
分子式 |
C13H16N2 |
|---|---|
分子量 |
200.28 g/mol |
IUPAC名 |
2-[(cyclopentylamino)methyl]benzonitrile |
InChI |
InChI=1S/C13H16N2/c14-9-11-5-1-2-6-12(11)10-15-13-7-3-4-8-13/h1-2,5-6,13,15H,3-4,7-8,10H2 |
InChIキー |
FFCUEAICCZPCEW-UHFFFAOYSA-N |
正規SMILES |
C1CCC(C1)NCC2=CC=CC=C2C#N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


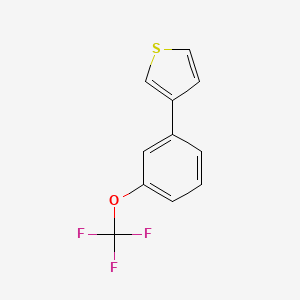
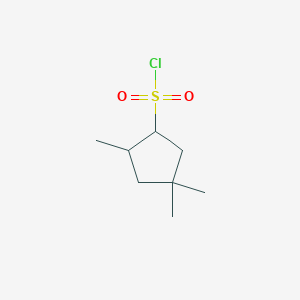
![2-Chloro-6-ethylthieno[2,3-d]pyrimidine](/img/structure/B13248620.png)
![N-{bicyclo[2.2.1]heptan-2-yl}-1-ethyl-1H-pyrazol-4-amine](/img/structure/B13248627.png)
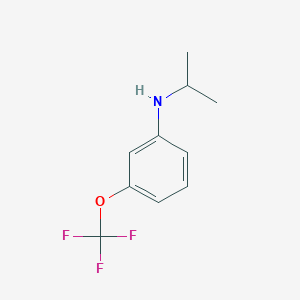

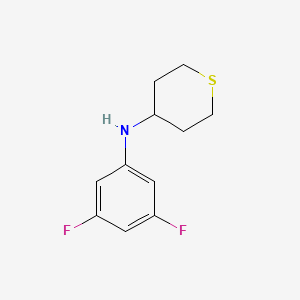

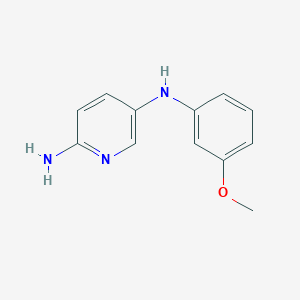
![3-[1-(2-Bromo-6-fluorophenyl)-2-oxopiperidin-3-yl]-3-oxopropanenitrile](/img/structure/B13248664.png)
![[2-(2,5-Dimethyl-1H-indol-3-yl)ethyl][(furan-2-yl)methyl]amine](/img/structure/B13248670.png)

